molecular formula C19H18N2O4 B4847319 3-({4-[(cyclopropylcarbonyl)amino]benzoyl}amino)-4-methylbenzoic acid

3-({4-[(cyclopropylcarbonyl)amino]benzoyl}amino)-4-methylbenzoic acid

Cat. No. B4847319
M. Wt: 338.4 g/mol
InChI Key: BGDRVERHAIUVKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-({4-[(cyclopropylcarbonyl)amino]benzoyl}amino)-4-methylbenzoic acid is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as CPABAM and is a member of the benzamide class of drugs. The purpose of

Mechanism of Action

The mechanism of action of CPABAM is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and neurodegeneration. Specifically, CPABAM has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression. By inhibiting HDACs, CPABAM may alter the expression of genes that are involved in cancer cell growth and neurodegeneration.
Biochemical and Physiological Effects
CPABAM has been shown to have a number of biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis (programmed cell death), and the inhibition of angiogenesis (the formation of new blood vessels). In addition, CPABAM has been shown to have neuroprotective effects, including the prevention of neuronal death and the reduction of inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of CPABAM for lab experiments is its specificity for HDAC inhibition, which makes it a useful tool for studying the role of HDACs in cancer and neurodegenerative diseases. However, one limitation of CPABAM is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on CPABAM. One area of focus is the development of more efficient and scalable synthesis methods for the compound. Another area of focus is the identification of specific molecular targets of CPABAM and the elucidation of its mechanism of action. In addition, future research could explore the potential applications of CPABAM in combination with other drugs or therapies for cancer and neurodegenerative diseases. Finally, further studies are needed to evaluate the safety and efficacy of CPABAM in human clinical trials.
In conclusion, CPABAM is a promising compound with potential applications in the treatment of cancer and neurodegenerative diseases. Its specificity for HDAC inhibition makes it a useful tool for scientific research, and further studies are needed to fully understand its mechanism of action and potential clinical applications.

Synthesis Methods

The synthesis of CPABAM involves the reaction of 4-methylbenzoic acid with cyclopropylcarbonyl chloride, followed by the reaction of the resulting intermediate with 4-aminobenzoic acid. The final product is obtained after purification through recrystallization. The synthesis of CPABAM has been optimized to improve yield and purity, and it has been reported in several scientific publications.

Scientific Research Applications

CPABAM has been studied for its potential applications in cancer treatment, as well as in the treatment of other diseases such as Alzheimer's and Parkinson's. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

properties

IUPAC Name

3-[[4-(cyclopropanecarbonylamino)benzoyl]amino]-4-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-11-2-3-14(19(24)25)10-16(11)21-18(23)13-6-8-15(9-7-13)20-17(22)12-4-5-12/h2-3,6-10,12H,4-5H2,1H3,(H,20,22)(H,21,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGDRVERHAIUVKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)NC(=O)C2=CC=C(C=C2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[4-(Cyclopropanecarbonylamino)benzoyl]amino]-4-methylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.